3-Amino-2-(quinolin-4-yl)propan-1-ol
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Overview
Description
3-Amino-2-(quinolin-4-yl)propan-1-ol is an organic compound that features a quinoline ring attached to a propanol chain with an amino group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(quinolin-4-yl)propan-1-ol typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the nucleophilic substitution reaction where a quinoline derivative reacts with an amino alcohol under controlled conditions. For example, the reaction of 4-chloroquinoline with 3-amino-1-propanol in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(quinolin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinolin-4-ylpropan-1-one.
Reduction: Reduced quinoline derivatives.
Substitution: N-substituted quinoline derivatives.
Scientific Research Applications
3-Amino-2-(quinolin-4-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-(quinolin-4-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit the growth of bacteria by interfering with their DNA synthesis or protein function. The quinoline ring structure allows it to intercalate into DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
2-(6-Substituted quinolin-4-yl)-1-alkoxypropan-2-ol: These compounds have similar structures but different substituents on the quinoline ring, which can alter their biological activity.
7-Chloroquinoline derivatives: These compounds share the quinoline core but have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
3-Amino-2-(quinolin-4-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-amino-2-quinolin-4-ylpropan-1-ol |
InChI |
InChI=1S/C12H14N2O/c13-7-9(8-15)10-5-6-14-12-4-2-1-3-11(10)12/h1-6,9,15H,7-8,13H2 |
InChI Key |
YCQVOICQCPGFFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(CN)CO |
Origin of Product |
United States |
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